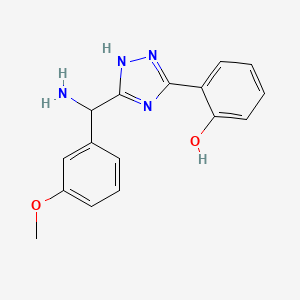
Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine- is a synthetic peptide that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. This compound is a modified form of angiotensin I, a precursor to angiotensin II, a potent vasoconstrictor. The modifications at positions 5, 10a, and 10b with L-isoleucine and L-valine enhance its stability and biological activity .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von Angiotensin I, 5-L-Isoleucin-10a-L-Valin-10b-L-Isoleucin- erfolgt mittels Festphasen-Peptidsynthese (SPPS), einer Methode, die üblicherweise zur Herstellung von Peptiden verwendet wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe geschützter Aminosäuren. Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt, um Peptidbindungen zu bilden. Die Schutzgruppen werden dann entfernt und das Peptid vom Harz abgespalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden eingesetzt, um die Effizienz und Reproduzierbarkeit zu verbessern. Die Reinigung des synthetisierten Peptids erfolgt durch Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Reinheit und Qualität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Angiotensin I, 5-L-Isoleucin-10a-L-Valin-10b-L-Isoleucin- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann am Methioninrest auftreten und zur Bildung von Methioninsulfoxid führen.
Reduktion: Reduktionsreaktionen können die Oxidation umkehren und den ursprünglichen Methioninrest wiederherstellen.
Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H₂O₂) wird häufig für Oxidationsreaktionen verwendet.
Reduktion: Dithiothreitol (DTT) ist ein Reduktionsmittel, das zur Umkehrung der Oxidation verwendet wird.
Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC und HOBt werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Peptide mit veränderter biologischer Aktivität und Stabilität. Beispielsweise führt die Oxidation von Methionin zu Methioninsulfoxid, was die Funktion des Peptids beeinträchtigen kann .
Wissenschaftliche Forschungsanwendungen
Angiotensin I, 5-L-Isoleucin-10a-L-Valin-10b-L-Isoleucin- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um Techniken zur Peptidsynthese und -modifikation zu untersuchen.
Biologie: Wird auf seine Rolle im Renin-Angiotensin-System und seine Auswirkungen auf die Blutdruckregulation untersucht.
Medizin: Wird auf potenzielle therapeutische Anwendungen bei der Behandlung von Bluthochdruck und Herz-Kreislauf-Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung von peptidbasierten Medikamenten und diagnostischen Instrumenten eingesetzt.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung durch Interaktion mit Angiotensinrezeptoren, hauptsächlich dem Angiotensin-II-Typ-1-Rezeptor (AT1R). Nach Bindung löst sie eine Kaskade intrazellulärer Signalwege aus, die zu Vasokonstriktion, erhöhtem Blutdruck und Aldosteronsekretion führen. Diese Wirkungen werden durch die Aktivierung von G-Proteinen und die anschließende Aktivierung der Phospholipase C vermittelt, was zur Produktion von Inositoltrisphosphat (IP3) und Diacylglycerol (DAG) führt .
Wirkmechanismus
The compound exerts its effects by interacting with angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). Upon binding, it triggers a cascade of intracellular signaling pathways, leading to vasoconstriction, increased blood pressure, and aldosterone secretion. These actions are mediated through the activation of G-proteins and subsequent activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Angiotensin II: Ein starker Vasokonstriktor mit ähnlichen biologischen Funktionen, aber höherer Aktivität.
Angiotensin III: Ein weiteres aktives Peptid im Renin-Angiotensin-System mit unterschiedlichen Rezeptoraffinitäten.
Bradykinin: Ein Peptid, das den Wirkungen von Angiotensin entgegenwirkt, indem es Vasodilatation fördert.
Einzigartigkeit
Angiotensin I, 5-L-Isoleucin-10a-L-Valin-10b-L-Isoleucin- ist einzigartig aufgrund seiner verbesserten Stabilität und modifizierten Aktivität im Vergleich zu seinen natürlichen Gegenstücken. Die spezifischen Substitutionen an den Positionen 5, 10a und 10b sorgen für eine erhöhte Resistenz gegenüber enzymatischem Abbau und verlängerte biologische Wirkungen .
Eigenschaften
Molekularformel |
C73H109N19O16 |
|---|---|
Molekulargewicht |
1508.8 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C73H109N19O16/c1-11-41(9)59(90-66(101)52(30-44-22-24-47(93)25-23-44)86-68(103)57(39(5)6)88-62(97)49(20-16-26-79-73(75)76)82-61(96)48(74)33-56(94)95)70(105)87-54(32-46-35-78-37-81-46)71(106)92-27-17-21-55(92)67(102)85-51(29-43-18-14-13-15-19-43)63(98)84-53(31-45-34-77-36-80-45)64(99)83-50(28-38(3)4)65(100)89-58(40(7)8)69(104)91-60(72(107)108)42(10)12-2/h13-15,18-19,22-25,34-42,48-55,57-60,93H,11-12,16-17,20-21,26-33,74H2,1-10H3,(H,77,80)(H,78,81)(H,82,96)(H,83,99)(H,84,98)(H,85,102)(H,86,103)(H,87,105)(H,88,97)(H,89,100)(H,90,101)(H,91,104)(H,94,95)(H,107,108)(H4,75,76,79) |
InChI-Schlüssel |
HUIMDLALQQGEEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115995.png)

![2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12116016.png)
![Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-](/img/structure/B12116029.png)
![Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-](/img/structure/B12116031.png)
![6,6-dimethyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12116038.png)
![4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B12116046.png)
![13-Bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12116048.png)
